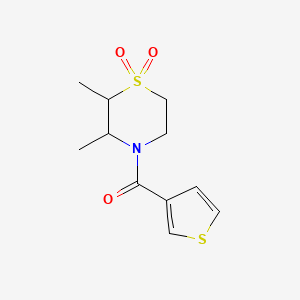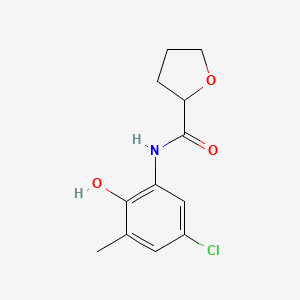![molecular formula C11H17NO3 B7594210 Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate, also known as MABCH, is a bicyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This compound also inhibits the activation of nuclear factor kappa B, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects. Studies have shown that this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B. This compound also reduces pain in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities. This compound is also relatively easy to synthesize compared to other bicyclic compounds. However, this compound has several limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. This compound also has low bioavailability, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate. One direction is the development of more effective formulations of this compound that improve its solubility and bioavailability. Another direction is the study of this compound in combination with other anti-inflammatory and analgesic agents to determine if it has synergistic effects. Finally, the study of this compound in other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease is an area of future research.
Méthodes De Synthèse
The synthesis of Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate involves a multi-step process that begins with the reaction of 2-cyclohexenone with sodium methoxide to form a diene intermediate. This intermediate is then subjected to a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. The final step involves the addition of methyl acetate to the bicyclic intermediate to form this compound.
Applications De Recherche Scientifique
Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have analgesic properties and can be used to treat pain.
Propriétés
IUPAC Name |
methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-6(13)12-10-8-4-3-7(5-8)9(10)11(14)15-2/h7-10H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGPMFJIZSKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CCC(C2)C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)